Superior Potency in HCT-116 Colorectal Cancer Cells Versus Close Structural Analogs
Antitumor agent-81 (compound 5a) demonstrates significantly greater cytotoxic potency against HCT-116 colorectal cancer cells compared to closely related structural analogs from the same synthetic series. In a 72-hour antiproliferative assay, 5a achieved an IC50 of 0.36 µM, which is 3- to 13-fold more potent than analogs 5b (IC50 = 1.1 µM), 5c (IC50 = 1.8 µM), and 5d (IC50 = 4.8 µM) [1]. This potency advantage is structural-context specific, as other analogs with modifications at the quinazoline C6 position or alterations to the triazole moiety exhibited even greater reductions in activity (e.g., 5g IC50 > 20 µM), confirming that the precise substitution pattern of Antitumor agent-81 is critical for achieving maximal target engagement .
| Evidence Dimension | Cytotoxicity (IC50) against HCT-116 colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.36 µM |
| Comparator Or Baseline | Compound 5b (IC50 = 1.1 µM), Compound 5c (IC50 = 1.8 µM), Compound 5d (IC50 = 4.8 µM) |
| Quantified Difference | Antitumor agent-81 is 3.1-fold more potent than 5b, 5.0-fold more potent than 5c, and 13.3-fold more potent than 5d |
| Conditions | HCT-116 cells, 72-hour incubation, concentration range 0-20 µM, antiproliferative assay |
Why This Matters
This potency advantage directly impacts dose-response study design, requiring lower compound consumption for equivalent effects and enabling more robust in vivo efficacy with reduced formulation burden.
- [1] Wang FC, Peng B, Ren TT, Liu SP, Du JR, Chen ZH, Zhang TT, Gu X, Li M, Cao SL, Xu X. A 1,2,3-Triazole Derivative of Quinazoline Exhibits Antitumor Activity by Tethering RNF168 to SQSTM1/P62. J Med Chem. 2022 Nov 4. Table 1: Cytotoxic activity of compounds 5a-5h against HCT-116 cells. View Source
